

Spectroscopic Profile of 2-(Trifluoromethyl)benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)benzaldehyde

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This technical document provides an in-depth analysis of the spectral data for **2-(Trifluoromethyl)benzaldehyde** (CAS No. 447-61-0), a key intermediate in pharmaceutical and agrochemical synthesis. The following guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The structural identity and purity of **2-(Trifluoromethyl)benzaldehyde** can be confirmed through a combination of spectroscopic techniques. The quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired in deuterated chloroform (CDCl_3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ^1H NMR Data for **2-(Trifluoromethyl)benzaldehyde** (CDCl_3 , 400 MHz)

| Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|----------------------------------|--------------|---------------------------|-------------|------------------------|
| 10.45 | s | - | 1H | H- α (Aldehyde) |
| 8.15 | d | 7.8 | 1H | H-6 |
| 7.90 | d | 7.8 | 1H | H-3 |
| 7.78 | t | 7.6 | 1H | H-4 |
| 7.70 | t | 7.6 | 1H | H-5 |

Table 2: ^{13}C NMR Data for **2-(Trifluoromethyl)benzaldehyde** (CDCl_3 , 101 MHz)

| Chemical Shift (δ , ppm) | Quartet Coupling (^1JCF , Hz) | Assignment |
|----------------------------------|---|----------------|
| 189.5 | - | C=O (Aldehyde) |
| 135.0 | - | C-1 |
| 133.2 | - | C-6 |
| 132.0 | - | C-4 |
| 129.5 | - | C-3 |
| 128.8 (q) | ~ 34 | C-2 |
| 126.5 | - | C-5 |
| 123.8 (q) | ~ 274 | CF_3 |

Infrared (IR) Spectroscopy

The IR spectrum provides information on the functional groups present in the molecule. The data below corresponds to the analysis of a neat liquid sample.

Table 3: Key IR Absorptions for **2-(Trifluoromethyl)benzaldehyde**

| Wavenumber (cm ⁻¹) | Intensity | Vibrational Assignment |
|--------------------------------|-----------|--------------------------------------|
| 3070 | Weak | Aromatic C-H Stretch |
| 2860, 2770 | Weak | Aldehyde C-H Stretch (Fermi doublet) |
| 1715 | Strong | C=O Carbonyl Stretch |
| 1605, 1585 | Medium | Aromatic C=C Stretch |
| 1310 | Strong | C-F Stretch (Trifluoromethyl group) |
| 1160, 1120 | Strong | C-F Stretch (Trifluoromethyl group) |
| 770 | Strong | Ortho-disubstituted Benzene C-H Bend |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry was used to determine the fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for **2-(Trifluoromethyl)benzaldehyde** (EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
|----------------------------|------------------------|--|
| 174 | 85 | [M] ⁺ (Molecular Ion) |
| 173 | 100 | [M-H] ⁺ |
| 145 | 95 | [M-CHO] ⁺ or [C ₇ H ₄ F ₃] ⁺ |
| 125 | 20 | [C ₇ H ₄ F ₂] ⁺ |
| 95 | 15 | [C ₆ H ₄ F] ⁺ |
| 75 | 10 | [C ₆ H ₃] ⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are provided below.

NMR Spectroscopy Protocol

- **Sample Preparation:** Approximately 10-20 mg of **2-(Trifluoromethyl)benzaldehyde** was dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **Instrument:** A Bruker Avance 400 MHz spectrometer was used for data acquisition.
- **^1H NMR Acquisition:** The proton spectrum was acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were co-added.
- **^{13}C NMR Acquisition:** The carbon spectrum was acquired using a proton-decoupled pulse sequence. The spectral width was 240 ppm, with an acquisition time of 1.2 seconds and a relaxation delay of 2 seconds. Approximately 1024 scans were accumulated to achieve an adequate signal-to-noise ratio.
- **Processing:** The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using standard instrument software. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol

- **Sample Preparation:** A single drop of neat **2-(Trifluoromethyl)benzaldehyde** liquid was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrument:** A Bruker Tensor 27 FT-IR spectrometer equipped with a DuraSamplIR II ATR accessory was utilized.^[1]
- **Acquisition:** The spectrum was recorded in the range of 4000 to 600 cm^{-1} . A total of 32 scans were co-added at a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal was recorded prior to sample analysis and automatically subtracted.

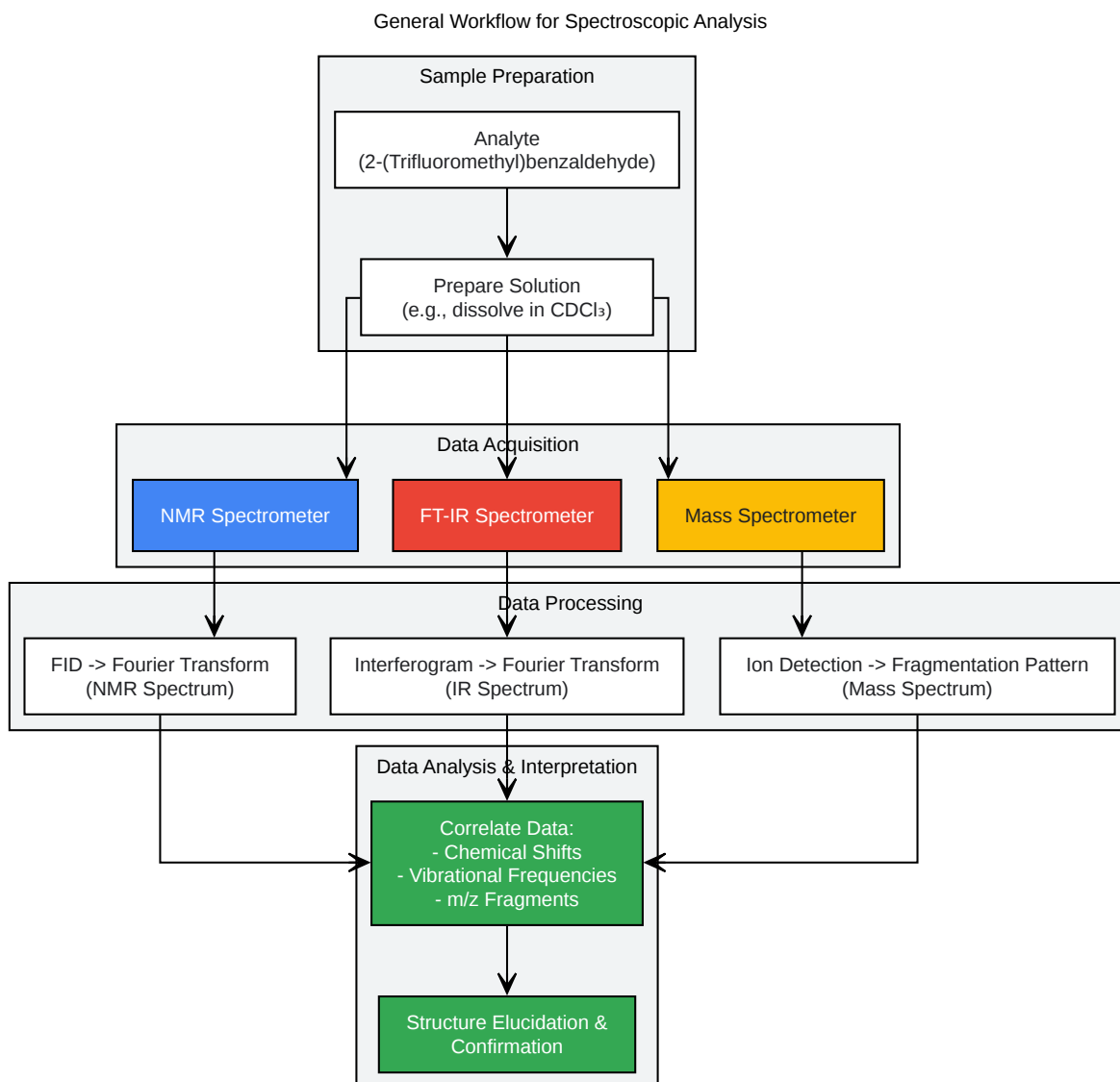
- Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was plotted as transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry Protocol

- Sample Introduction: The sample was introduced via a gas chromatograph (GC) equipped with a capillary column suitable for aromatic compounds. A small volume (1 μL) of a dilute solution of the analyte in dichloromethane was injected.
- Instrument: A mass spectrometer operating in Electron Ionization (EI) mode was used.^[2]
- Ionization: The sample was bombarded with a beam of electrons with an energy of 70 eV.
- Analysis: The resulting positively charged fragments were accelerated and separated by a quadrupole mass analyzer based on their mass-to-charge ratio (m/z).
- Detection: The detector recorded the relative abundance of each fragment, and the data was processed to generate a mass spectrum.

Visualization of Spectroscopic Workflow

The logical flow from sample preparation to final data analysis is a critical component of chemical characterization. The following diagram illustrates this general workflow.



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General workflow for spectroscopic analysis.

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References

- 1. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 2. 2-Fluoro-6-(trifluoromethyl)benzaldehyde [webbook.nist.gov]
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